5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C9H8F3N5OS and its molecular weight is 291.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Thiazolo[5,4-d]pyrimidines, structurally related to the compound of interest, have been synthesized using 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor. These compounds, including thiazolo[4,5-e][1,2,4-triazolo][4,3-c]pyrimidines and their tetrazolo analogs, showcase the chemical versatility of thiazole derivatives in creating heteroaryl motifs with potential applications in materials science and as pharmacophores (Chattopadhyay et al., 2010).
Convenient Synthesis of Thiazole-5-carboxylates : The photolysis-based synthesis of thiazole-5-carboxylate esters from ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate demonstrates the adaptability of thiazole derivatives for the development of novel materials with specific chemical properties (Fong et al., 2004).
Antimicrobial Applications
Thiazole and Thiadiazole Derivatives as Anticancer Agents : A study on thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety found them to be potent anticancer agents. This highlights the potential of thiazole derivatives in developing new anticancer drugs (Gomha et al., 2017).
Antimicrobial Activity of Thiazole Derivatives : Thiazole-5-carboxamide derivatives have shown varied biological activities, including antimicrobial effects. The study synthesizes and tests N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives, showing their effectiveness against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).
Antiviral and Enzyme Inhibition
Novel Thiadiazole and Triazole Hybrids Against COVID-19 : Research on 1,3,4-thiadiazole and 1,2,3-triazole hybrids suggests their potential as inhibitors against the main protease of COVID-19, demonstrating the role of thiazole and triazole derivatives in addressing viral infections (Rashdan et al., 2021).
Properties
IUPAC Name |
5-methyl-1-(1,3-thiazol-2-yl)-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5OS/c1-5-6(7(18)14-4-9(10,11)12)15-16-17(5)8-13-2-3-19-8/h2-3H,4H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKUQRDDRLULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.